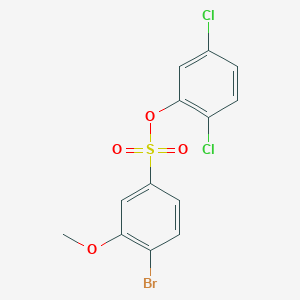
3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone” is a complex organic molecule. Similar compounds, such as "3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)-1H-pyrazole" and "2- [ (2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde" , have been identified in the literature. These compounds typically contain a benzyl group with halogen substitutions, an oxy group, and a heterocyclic ring .
Scientific Research Applications
Synthesis and Crystal Structure
Research has been dedicated to synthesizing and characterizing the crystal structure of compounds closely related to "3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone". For instance, compounds with similar structures have been synthesized, revealing insights into their molecular arrangement and potential for forming stable crystal structures due to specific intermolecular interactions such as hydrogen bonds (Lv Zhi, 2009; Y. Duan-zhi, 2005).
Chemical Reactivity and Applications
The chemical reactivity of related compounds has been investigated, highlighting their potential applications in various fields. For example, studies on novel lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes derived from similar pyridinone structures demonstrate their ability to maintain stable structures in both solid and solution states, suggesting applications in fields requiring chelation properties (W. Schlindwein et al., 2006).
Material Science and Polymer Research
The synthesis of compounds with structural similarities to the compound has also contributed to advances in material science, particularly in the development of polyimides containing pyridine and fluorine. These studies reveal the compounds' excellent solubility and thermal stability, making them suitable for applications in high-performance polymers (Shujiang Zhang et al., 2007).
Optical and Electronic Properties
Research into pyridine derivatives, including those structurally related to "this compound", explores their optical and electronic properties. These studies are crucial for developing new materials with potential applications in electronics and photonics, indicating the versatility of these compounds in contributing to advancements in technology (I. Zedan et al., 2020).
Antimicrobial Activity
Some derivatives of the compound have been evaluated for their antimicrobial activity, showing promising results against specific bacteria. This suggests potential applications in developing new antimicrobial agents, highlighting the importance of structural modifications to achieve desired biological activities (A. Bogdanov et al., 2019).
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2/c1-8-13(12(17)5-6-16-8)18-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSZKHYGGCIDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
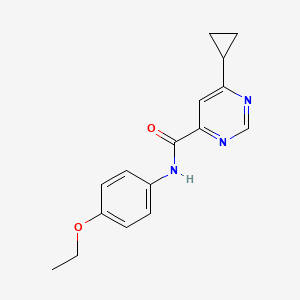
![2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B2810349.png)
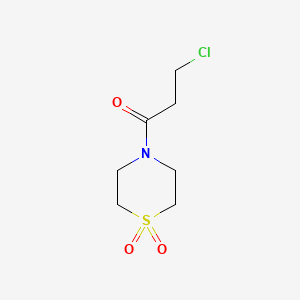
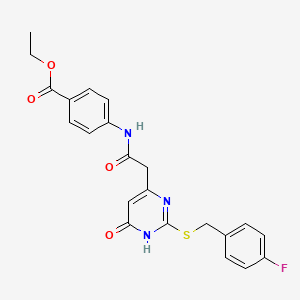
![3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B2810353.png)
![3-(4-Bromophenyl)-8-((4-(tert-butyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2810354.png)
![1-(3-Methoxypropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2810356.png)
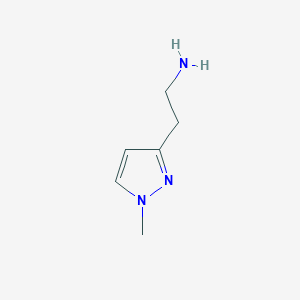
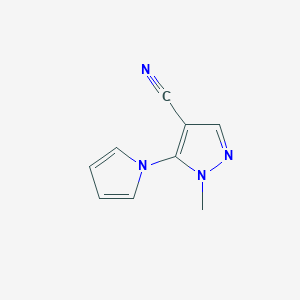
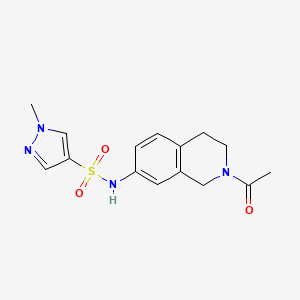
![4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde](/img/structure/B2810364.png)
![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2810365.png)
![3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2810366.png)
